D-Threose

Overview

Description

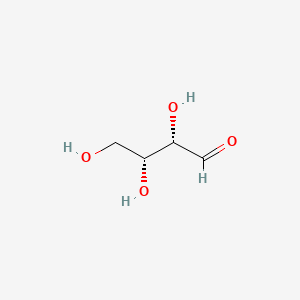

D-Threose: is a four-carbon monosaccharide with the molecular formula C₄H₈O₄. It belongs to the family of aldoses, which are sugars containing an aldehyde group. This compound is a diastereomer of D-erythrose and L-erythrose, meaning it has the same molecular formula and connectivity but differs in the spatial arrangement of its atoms . This compound is significant in various biochemical processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Threose can be synthesized through several methods. One common approach involves the selective degradation of D-glucose. This process includes the oxidation of D-glucose with lead tetraacetate, which converts it to di-0-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose, which can be further processed to obtain this compound . Another method involves the use of threonine aldolases, which catalyze the reversible aldol reaction of glycine and acetaldehyde to produce D-threonine and D-allo-threonine .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic processes due to their high specificity and efficiency. Threonine aldolases from various bacterial and fungal species are employed to catalyze the formation of this compound from simpler precursors . These biocatalytic methods are preferred in industrial settings due to their mild reaction conditions and high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions: D-Threose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form threonic acid using oxidizing agents such as nitric acid.

Reduction: Reduction of this compound with sodium borohydride yields threitol, a sugar alcohol.

Substitution: The hydroxyl groups in this compound can react to form esters and ethers when treated with acetic anhydride or alkyl halides.

Major Products:

Oxidation: Threonic acid

Reduction: Threitol

Substitution: Various esters and ethers

Scientific Research Applications

D-Threose has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and other organic compounds.

Biology: this compound is used in studies of carbohydrate metabolism and enzyme specificity.

Mechanism of Action

D-Threose is similar to other four-carbon sugars such as D-erythrose and L-erythrose. it is unique in its spatial arrangement of atoms, which gives it distinct physical and chemical properties. For instance, this compound and D-erythrose are diastereomers, meaning they are not mirror images of each other and have different reactivity and physical properties .

Comparison with Similar Compounds

- D-Erythrose

- L-Erythrose

- D-Threitol

- L-Threitol

D-Threose’s unique stereochemistry makes it valuable in stereoselective synthesis and as a model compound in stereochemical studies.

Biological Activity

D-Threose, a four-carbon aldose sugar with the molecular formula , has garnered significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic roles, interactions with enzymes, and potential therapeutic applications.

Structural Characteristics

This compound is one of the two stereoisomers of the sugar, with the other being L-threose. The D-form is biologically active and is characterized by its two chiral centers. The stereochemistry of this compound allows it to participate in various biochemical pathways, distinguishing it from its epimer, D-erythrose, which has different properties despite sharing the same molecular formula.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₄H₈O₄ | Aldose; participates in metabolic pathways |

| D-Erythrose | C₄H₈O₄ | Epimer of this compound; differs at C2 stereocenter |

| L-Threose | C₄H₈O₄ | Enantiomer of this compound; less biologically active |

Metabolic Pathways

This compound plays a crucial role as a metabolic intermediate in various organisms. It has been studied for its involvement in sugar metabolism, particularly in bacteria. Research indicates that this compound can be utilized in glycolytic pathways and may influence cellular energy production by participating in reactions that convert it into other metabolites.

Case Study: Metabolic Utilization

A study investigating the metabolic pathways of this compound found that it can be converted into intermediates used in glycolysis, highlighting its potential role in energy metabolism within bacterial cells. This conversion process underscores the importance of this compound in microbial biochemistry and its potential applications in biotechnology.

Interaction with Enzymes

Research has shown that this compound interacts with various enzymes, influencing their activity. For instance, studies have indicated that certain enzymes involved in carbohydrate metabolism can utilize this compound as a substrate, leading to the production of energy-rich compounds.

Enzymatic Activity

Enzymatic assays demonstrated that this compound acts as a substrate for specific glycosyltransferases, which are crucial for synthesizing polysaccharides. This interaction not only highlights the biochemical significance of this compound but also suggests its potential application in developing enzyme-based therapies or industrial processes.

Therapeutic Applications

The unique properties of this compound have prompted investigations into its potential therapeutic applications. Recent studies suggest that it may have beneficial effects in various medical conditions due to its role in cellular metabolism and energy production.

Potential Therapeutic Uses

- Cardiovascular Health : Preliminary research indicates that this compound could enhance cellular energy metabolism during ischemic conditions, potentially offering protective effects against cardiac damage.

- Wound Healing : Investigations into topical applications of this compound have shown promise in stimulating cellular regeneration and improving wound healing processes.

- Cancer Research : Some studies suggest that this compound may influence tumor metabolism, although further research is needed to elucidate its mechanisms and efficacy.

Properties

IUPAC Name |

(2S,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017421 | |

| Record name | D-(-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-43-2, 29884-64-8 | |

| Record name | D-Threose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Threose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threose, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-(-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-threose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74AT64234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EHO9A06LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.